molecular formula C24H25FN2O4 B2523971 5-[(4-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one CAS No. 898465-45-7

5-[(4-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one

Cat. No. B2523971
CAS RN: 898465-45-7
M. Wt: 424.472
InChI Key: WFUMLXSPBUBAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one is a useful research compound. Its molecular formula is C24H25FN2O4 and its molecular weight is 424.472. The purity is usually 95%.
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Scientific Research Applications

Neuroimaging and Serotonergic System

Research involving fluorinated piperazine derivatives, particularly those targeting the serotonergic system, has shown significant promise. For instance, compounds like [18F]p-MPPF have been utilized as radiolabeled antagonists for studying 5-HT1A receptors using positron emission tomography (PET) to investigate the serotonergic neurotransmission (Plenevaux et al., 2000; Plenevaux et al., 2000). These studies underscore the relevance of such compounds in exploring brain functions and disorders linked to the serotonergic system.

Anticonvulsant Activities

The synthesis and evaluation of kojic acid derivatives, including compounds structurally related to 5-[(4-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one, have demonstrated potential anticonvulsant properties. These studies have explored the compounds' efficacy through various seizure models, highlighting their potential in addressing epilepsy and related neurological conditions (Aytemir et al., 2010).

Crystal Structure Analysis

The investigation into the crystal structures of compounds with similarities to the one has provided insights into their molecular configurations and interactions. Such structural analyses are fundamental for understanding the compounds' mechanisms of action and optimizing their therapeutic potentials (Ullah & Altaf, 2014).

Genotoxicity Studies

Studies on the genotoxicity of certain piperazine derivatives have highlighted the importance of understanding the potential risks associated with their use. These findings are crucial for ensuring the safety of these compounds in therapeutic applications (Kalgutkar et al., 2007).

Antimicrobial and Antitumor Activities

Research into novel piperazine derivatives has also extended to their antimicrobial and antitumor properties, exploring their potential in treating infections and cancer. This includes studies on their synthesis, mechanisms of action, and efficacy in preclinical models (Bektaş et al., 2007; Naito et al., 2005).

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4/c1-29-23-5-3-2-4-21(23)27-12-10-26(11-13-27)15-20-14-22(28)24(17-30-20)31-16-18-6-8-19(25)9-7-18/h2-9,14,17H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUMLXSPBUBAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.